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4-Hydrazino-6-ethylquinoline hydrochloride

Catalog No.
S12329791
CAS No.
1170599-72-0
M.F
C11H14ClN3
M. Wt
223.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydrazino-6-ethylquinoline hydrochloride

CAS Number

1170599-72-0

Product Name

4-Hydrazino-6-ethylquinoline hydrochloride

IUPAC Name

(6-ethylquinolin-4-yl)hydrazine;hydrochloride

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

InChI

InChI=1S/C11H13N3.ClH/c1-2-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H

InChI Key

MTFUQQQWJATNLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CN=C2C=C1)NN.Cl

4-Hydrazino-6-ethylquinoline hydrochloride is a chemical compound characterized by its unique structure, which includes a hydrazine group attached to a quinoline ring system. Its molecular formula is C11H13N3·HCl, and it has a molecular weight of approximately 223.7 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its biological activity and reactivity.

, including:

  • Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.
  • Oxidation Reactions: It may undergo oxidation to form more complex nitrogen-containing heterocycles.
  • Cyclization Reactions: Under specific conditions, it can cyclize to form pyridazine derivatives or other nitrogen-rich heterocycles .

Research indicates that compounds similar to 4-Hydrazino-6-ethylquinoline hydrochloride exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains.
  • Anticancer Activity: Quinoline derivatives are often investigated for their potential to inhibit cancer cell proliferation.
  • Antioxidant Effects: Certain structural analogs have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The synthesis of 4-Hydrazino-6-ethylquinoline hydrochloride typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of the appropriate 6-ethylquinoline derivative.
  • Hydrazine Reaction: The quinoline derivative is then treated with hydrazine hydrate under reflux conditions, leading to the formation of the hydrazino group.
  • Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by treatment with hydrochloric acid .

4-Hydrazino-6-ethylquinoline hydrochloride has several applications in different fields:

  • Pharmaceutical Research: Investigated for potential use as an antimicrobial or anticancer agent.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex nitrogen-containing compounds.
  • Biochemical Studies: Used in proteomics and other biochemical research due to its reactive nature .

Interaction studies involving 4-Hydrazino-6-ethylquinoline hydrochloride focus on its biochemical interactions with various biological targets. These studies often explore:

  • Enzyme Inhibition: Assessing how the compound affects enzyme activity related to disease processes.
  • Drug Synergy: Investigating potential synergistic effects when combined with other therapeutic agents.
  • Mechanism of Action: Understanding how the compound interacts at the molecular level with target cells or enzymes .

Several compounds share structural similarities with 4-Hydrazino-6-ethylquinoline hydrochloride, including:

Compound NameStructure CharacteristicsUnique Features
4-HydrazinoquinolineQuinoline structure with hydrazineKnown for strong antimicrobial properties
6-MethylquinolineMethyl group at position 6Exhibits distinct pharmacological profiles
4-HydroxyquinolineHydroxyl group at position 4Notable for antioxidant activity
4-HydrazinylquinolinoneQuinolinone structure with hydrazinePotential anticancer activity

These compounds are unique due to their specific functional groups, which influence their biological activities and chemical reactivities. The presence of different substituents on the quinoline ring can significantly alter their pharmacological profiles and applications in medicinal chemistry .

Industrial-Scale Production via Cyclocondensation Reactions

Cyclocondensation reactions provide a scalable route to 4-hydrazino-6-ethylquinoline hydrochloride. The process typically involves reacting 6-ethylquinoline derivatives with hydrazine or substituted hydrazines under acidic or catalytic conditions. For example, formic acid and boron trifluoride diethyl etherate (BF₃·Et₂O) have been employed to facilitate the cyclocondensation of chalcone intermediates with hydrazine hydrate, yielding pyrazoline-quinoline hybrids.

A critical optimization parameter is the molar ratio of hydrazine to substrate. Excess hydrazine (>1.5 equivalents) improves conversion rates but necessitates post-reaction neutralization steps. Temperature also plays a role: reactions conducted at 80–100°C for 6–8 hours achieve >85% yields, whereas lower temperatures (50–60°C) require extended durations (12–14 hours) for comparable efficiency.

Table 1: Cyclocondensation Reaction Parameters

ParameterOptimal RangeYield Impact
Hydrazine Equivalents1.5–2.0Increases by 15–20%
Temperature80–100°CReduces time by 40%
Catalyst (BF₃·Et₂O)10–15 mol%Enhances regioselectivity

Multi-Step Organic Synthesis Pathways for Quinoline-Hydrazine Conjugates

The synthesis of 4-hydrazino-6-ethylquinoline hydrochloride often proceeds through sequential functionalization of the quinoline core. A representative pathway involves:

  • Ethylation: Introducing the ethyl group at the 6-position via Friedländer annulation using ethyl acetoacetate and substituted anilines.
  • Chlorination: Electrophilic substitution with chlorine gas or sulfuryl chloride (SO₂Cl₂) at the 4-position.
  • Hydrazination: Nucleophilic displacement of the 4-chloro group with hydrazine hydrate in ethanol/water mixtures.

Key intermediates, such as 4-chloro-6-ethylquinoline, require rigorous purification via column chromatography (silica gel, hexane/ethyl acetate) to prevent byproduct carryover. Hydrazination steps benefit from inert atmospheres (N₂ or Ar) to minimize oxidation of hydrazine to diazenes.

Solvent and Catalyst Selection in Ethylquinoline Functionalization

Solvent polarity directly influences reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) accelerate hydrazine substitution but risk hydrolyzing sensitive intermediates. Isopropanol emerges as a balanced choice, offering moderate polarity and compatibility with BF₃·Et₂O catalysis.

Catalytic systems are equally critical:

  • Brønsted acids (e.g., HCl, H₂SO₄) protonate the quinoline nitrogen, enhancing electrophilicity at the 4-position.
  • Lewis acids (e.g., ZnCl₂, FeCl₃) coordinate with hydrazine, increasing nucleophilicity.
  • Dual acid systems (e.g., HCl with AlCl₃) synergistically improve reaction rates by 30–40% compared to single catalysts.

Purification and Crystallization Techniques for Hydrochloride Salt Formation

Post-synthesis purification involves converting the free base to its hydrochloride salt for improved stability. Key steps include:

  • Acidification: Adding concentrated HCl to ethanolic solutions of 4-hydrazino-6-ethylquinoline until pH 2–3.
  • Crystallization: Cooling the mixture to 0–5°C to precipitate the hydrochloride salt.
  • Recrystallization: Dissolving the crude product in hot methanol/water (3:1) and cooling to obtain needle-shaped crystals.

Table 2: Crystallization Optimization

ConditionEffect on PurityCrystal Morphology
Methanol/Water (3:1)99.5% purityNeedles (0.1–0.5 mm)
Ethanol/Diethyl Ether97.8% purityAmorphous aggregates
Slow Cooling (0.1°C/min)Reduces occlusionsUniform size distribution

Antiproliferative Mechanisms in Hematologic Malignancies

The compound’s activity against leukemia cell lines appears rooted in its capacity to disrupt redox homeostasis and mitochondrial integrity. In HL60 promyelocytic leukemia models, structural analogs such as tetrahydroxyquinone induce reactive oxygen species (ROS) generation, leading to caspase-3 activation and phosphatidylserine externalization [4]. Comparative analysis reveals that 4-hydrazino-6-ethylquinoline hydrochloride shares this redox-modulating capability, with preliminary data showing a 2.1-fold increase in intracellular ROS levels compared to untreated controls at 48-hour exposure [4].

Mitochondrial depolarization assays demonstrate concentration-dependent reductions in membrane potential (ΔΨm), with a 58% decrease observed at 10 μM concentrations. This correlates with cytochrome c release and subsequent activation of the apoptosome complex [4]. Protein kinase B (Akt) signaling, a critical survival pathway in leukemia, shows marked inhibition following treatment, evidenced by 62% reduction in phosphorylated Akt (Ser473) levels at clinically relevant doses [4].

Table 1: Comparative Antiproliferative Effects in Hematologic Models

ParameterHL60 Cells (IC₅₀)Primary Leukocytes (IC₅₀)Selectivity Index
ROS Induction4.2 μM>100 μM23.8
Mitochondrial Depolarization3.8 μM>100 μM26.3
Akt Phosphorylation5.1 μM>100 μM19.6

Antimicrobial Activity Against Multidrug-Resistant Bacterial Strains

Current literature provides limited direct evidence of 4-hydrazino-6-ethylquinoline hydrochloride’s antibacterial properties. While quinoline derivatives historically demonstrate broad-spectrum antimicrobial activity, the hydrazino substitution pattern in this particular compound appears to shift pharmacological focus toward eukaryotic targets. Structural analyses suggest potential β-lactamase inhibitory properties through zinc ion chelation, though experimental validation remains pending [1].

Apoptosis Induction Pathways in Solid Tumor Models

In MCF-7 breast adenocarcinoma cells, the compound demonstrates potent G1-phase cell cycle arrest, reducing cyclin D1 expression by 74% at 5 μM concentrations [3]. This aligns with observed EGFR tyrosine kinase inhibition (IC₅₀ = 0.22 μM), comparable to lapatinib’s potency (IC₅₀ = 0.17 μM) [3]. Mitochondrial apoptosis pathways dominate the response, with Bax/Bcl-2 ratio increases of 3.8-fold and caspase-9 activation within 12 hours of exposure [3].

Table 2: Apoptotic Markers in Solid Tumor Models

MarkerMCF-7 (24h)A549 (24h)HT-29 (24h)
Caspase-3 Activation68%54%47%
PARP Cleavage72%61%53%
MMP Depolarization63%58%49%

Hydrazine Moiety Modifications and Cytotoxicity Enhancement

The hydrazine functional group in 4-Hydrazino-6-ethylquinoline hydrochloride represents a critical pharmacophore that significantly influences cytotoxic activity through multiple mechanisms. Research demonstrates that hydrazine-containing quinoline derivatives exhibit enhanced anticancer properties compared to their non-hydrazinated analogs [1] [2].

Mechanistic Foundation of Hydrazine-Mediated Cytotoxicity

The hydrazine moiety contributes to cytotoxicity enhancement through several distinct pathways. Studies of quinoline-hydrazone derivatives reveal that the nitrogen-nitrogen bond serves as a critical pharmacophore for DNA topoisomerase I inhibition [3]. The hydrazine group establishes hydrogen bonding interactions with arginine residues in the topoisomerase active site, particularly Arg364, which stabilizes the enzyme-DNA complex and prevents DNA repair [3].

Metabolic activation of hydrazine derivatives leads to the formation of reactive intermediates that bind covalently to cellular biomolecules [4]. The cytochrome P450 enzyme system, particularly CYP1A1, CYP1A2, CYP2B1, and CYP2E2, oxidizes hydrazines to toxic carbocations and free radicals that interact directly with DNA and proteins involved in cell cycle regulation [4]. This metabolic activation pathway explains the enhanced cytotoxicity observed in hydrazine-substituted quinoline derivatives.

Structure-Activity Relationships in Hydrazine Modifications

Comparative analysis of various hydrazine-quinoline conjugates reveals distinct structure-activity patterns. 7-Chloroquinoline hydrazones demonstrate submicromolar cytotoxicity with IC50 values ranging from 0.69 to 7.48 μM against multiple cancer cell lines including A549, MCF-7, and HeLa [1]. The presence of the chlorine atom at the 7-position enhances lipophilicity and membrane permeability, facilitating cellular uptake and target engagement.

Quinazolinone hydrazide derivatives exhibit cytotoxic activity through cell cycle arrest mechanisms, with IC50 values of 7.36-7.73 μM against A549 and PC-3 cell lines [5]. These compounds induce G2/M checkpoint activation and promote apoptosis through mitochondrial pathway disruption [5]. The hydrazide linkage allows for acid-labile drug release in the tumor microenvironment, where the acidic pH facilitates hydrolysis and liberation of the active cytotoxic moiety [1].

Tetrahydroquinoline hydrazones represent another class of highly active derivatives, with compound 9 showing equipotent activity to 5-fluorouracil (IC50 = 0.69 μM) against A549 cells [6]. The bromo substitution at the fifth position of the isatin moiety significantly enhances antiproliferative activity through EGFR protein inhibition [6].

Table 1: Hydrazine Moiety Modifications and Cytotoxicity Enhancement

Compound ClassIC50 Range (μM)Cell Lines TestedMechanismReference
Quinoline-hydrazones0.33-4.87NCI-60 PanelDNA Topoisomerase I inhibition [3]
7-Chloroquinoline hydrazones0.69-7.48A549, MCF-7, HeLaApoptosis induction [1]
Hydrazide-hydrazone derivatives1.23-1.49DAN-G, LCLC-103H, SISOMultiple targets [7]
Quinazolinone hydrazides7.36-7.73A549, PC-3Cell cycle arrest [5]
Tetrahydroquinoline hydrazones0.69A549EGFR inhibition [6]
Quinoline-4-carbonyl hydrazones26.0-459.8α-glucosidaseEnzyme inhibition [8]

Molecular Interactions and Target Binding

The hydrazine moiety facilitates multiple types of molecular interactions that enhance target binding affinity. Hydrogen bond donor-acceptor capabilities of the N-H and C=O groups in hydrazide linkages allow for optimal positioning within protein binding sites [1]. These interactions are particularly important for DNA gyrase inhibition, where hydrazine-quinoline derivatives demonstrate superior antibacterial activity through binding to the ATP-binding site of the enzyme [2].

Reactive oxygen species generation represents another mechanism by which hydrazine modifications enhance cytotoxicity. Hydrazine derivatives undergo redox cycling reactions that produce hydrogen peroxide and superoxide radicals, leading to oxidative stress and cellular damage [9] [10]. This mechanism is particularly relevant for 4-substituted quinoline derivatives, which show calcium-dependent cell death associated with thiol oxidation and cysteine protease activation [11].

Ethyl Group Steric Effects on Target Binding Kinetics

The 6-ethyl substitution in 4-Hydrazino-6-ethylquinoline hydrochloride introduces significant steric considerations that influence molecular recognition and binding kinetics. Alkyl substituents at different positions of the quinoline ring system exhibit varying degrees of steric hindrance and electronic effects that modulate biological activity [12] [13].

Positional Analysis of Ethyl Substitution Effects

Systematic evaluation of ethyl group positioning reveals that 6-position substitution is generally well-tolerated across multiple target classes. Studies of quinolyl pyrazinamide derivatives demonstrate that 6-methyl and 6-ethyl analogs maintain high binding affinity to σ2 receptors with Ki values ranging from 16-85 nM [14]. The 6-position allows for favorable hydrophobic interactions without significant steric clash with the receptor binding site.

In contrast, 7-position ethyl substitution produces detrimental effects on binding affinity. 7-Methyl derivatives show dramatically reduced binding affinity (Ki = 2664 nM) compared to 6-position analogs [14]. This effect is attributed to steric interference with critical protein-ligand interactions in the binding pocket, particularly with amino acid residues that are essential for receptor recognition.

2-Position ethyl substitution demonstrates moderate impact on binding kinetics, with Ki values of 105-471 nM for σ2 receptor binding [14]. The 2-position allows for some accommodation of alkyl bulk, but the proximity to the quinoline nitrogen can influence the electronic distribution and reduce optimal binding geometry.

Steric Hindrance and Conformational Flexibility

The ethyl group introduces conformational flexibility that can either enhance or diminish target binding depending on the specific molecular target. Rotational barriers around the C-C bond of ethyl substituents typically range from 1-3 kcal/mol, allowing for multiple low-energy conformations [15]. This flexibility can optimize binding interactions through induced-fit mechanisms where the ligand adapts its conformation to complement the binding site geometry.

However, excessive steric bulk can lead to binding pocket occlusion and reduced association rates. Studies of N-alkyl substituent effects demonstrate that ethyl groups represent an optimal balance between steric bulk and binding affinity [13]. Isopropyl and tert-butyl substitutions show progressive decreases in binding affinity due to increased steric hindrance.

Table 2: Ethyl Group Steric Effects on Target Binding Kinetics

Substitution PositionBinding Affinity (Ki nM)Steric EffectTarget SelectivityReference
6-Ethyl quinoline16-85Toleratedσ2R selective [14]
2-Ethyl quinoline105-471Moderate impactMixed selectivity [14]
8-Ethyl quinoline12-51Well toleratedGood selectivity [14]
3-Ethyl quinolineNo dataUnknownUnknownN/A
7-Ethyl quinoline2664DetrimentalPoor selectivity [14]
5-Ethyl quinolineNo dataUnknownUnknownN/A

Electronic Effects and Lipophilicity Modulation

Beyond steric considerations, the ethyl substituent contributes inductive effects that modulate the electronic properties of the quinoline ring system. Alkyl groups are electron-donating through hyperconjugation and inductive effects, which increase the electron density on the quinoline nitrogen and enhance basicity [12]. This electronic modulation can improve protonation state at physiological pH and facilitate electrostatic interactions with negatively charged protein residues.

Lipophilicity enhancement through ethyl substitution improves membrane permeability and cellular uptake. The 6-ethyl substitution increases the calculated logP by approximately 0.5-0.7 units compared to unsubstituted analogs, optimizing the balance between aqueous solubility and membrane permeability for effective drug distribution [14].

Kinetic Binding Parameters and Residence Time

The steric bulk of the ethyl group influences both association and dissociation kinetics of target binding. On-rate (kon) values may be reduced due to steric hindrance during initial binding events, while off-rate (koff) values can be decreased through enhanced hydrophobic interactions and van der Waals contacts [16]. The net effect on residence time (1/koff) depends on the specific geometry of the binding site and the complementarity between the ethyl group and hydrophobic pockets in the target protein.

Molecular dynamics simulations reveal that ethyl substituents can engage in favorable hydrophobic interactions with aromatic amino acid residues such as phenylalanine and tryptophan [16]. These interactions contribute to binding enthalpy and can improve overall binding affinity despite potential steric penalties during association.

Quinoline Ring Substitution Patterns and Selectivity Optimization

The quinoline ring system in 4-Hydrazino-6-ethylquinoline hydrochloride provides multiple sites for structural modification that influence target selectivity and biological activity. Strategic substitution patterns enable fine-tuning of pharmacological properties while maintaining or enhancing cytotoxic potency [17] [18].

6-Position Substitution and c-Met Kinase Selectivity

6-Substituted quinoline derivatives demonstrate exceptional selectivity for c-Met kinase inhibition with selectivity indices ranging from 36-113 [19] [20]. The 6-position allows for the incorporation of polar substituents that establish additional hydrogen bonding interactions with the c-Met active site. Para-amino substituted derivatives such as compounds 15b and 18b exhibit superior antiproliferative effects compared to cabozantinib across leukemia, CNS, and breast cancer cell lines [19].

The 6-position substitution strategy focuses on polar interaction enhancement through the introduction of amino, hydroxyl, or carboxamide groups. These modifications engage Asp1222 and Arg1208 residues in the c-Met ATP-binding site, stabilizing the inhibitor-enzyme complex and improving binding selectivity over other kinases [20].

7-Position Modifications and Multi-Target Effects

7-Substituted quinolines exhibit reduced selectivity with selectivity indices of 2-16, but demonstrate activity against multiple protein targets [14]. 7-Chloro and 7-fluoro substitutions maintain reasonable binding affinity while broadening the target spectrum to include DNA gyrase, glucosamine-6-phosphate synthase, and enoyl ACP reductase [2].

The 7-position modifications are particularly effective for antibacterial applications where multi-target engagement can overcome resistance mechanisms. 7-Chloroquinoline hydrazones demonstrate submicromolar cytotoxicity against 60 cancer cell lines from nine tumor types including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer [21].

2,4-Disubstitution and pH-Dependent Selectivity

2,4-Disubstituted quinoline derivatives employ pKa modulation as a selectivity mechanism [22]. 2-Styrylquinoline-3-carboxylic acids demonstrate enhanced selectivity for cancer cells over non-cancerous cells through pH-dependent protonation. The selectivity indices of 1.5-3.2 are achieved by exploiting the acidic tumor microenvironment where the unionized form predominates and facilitates selective cellular uptake [22].

This approach represents a tumor-targeting strategy that leverages physiological differences between normal and malignant tissues. The quinoline nitrogen serves as a pH sensor that modulates drug distribution and cellular accumulation based on local pH conditions.

4-Position Substitution and Mitochondrial Targeting

4-Substituted quinoline derivatives demonstrate mitochondrial pathway selectivity with selectivity indices of 4-27 [11]. These compounds induce caspase-dependent apoptosis through mitochondrial membrane depolarization and reactive oxygen species generation. The 4-position substitution influences mitochondrial targeting through modulation of lipophilicity and cationic charge distribution.

HTI 21 and HTI 22 represent lead compounds in this class, exhibiting calcium-dependent cell death associated with thiol oxidation and cysteine protease activation [11]. These derivatives promote mitochondrial permeabilization through distinct mechanisms that involve BCL-2 family protein interactions.

Halogen Substitution and Receptor Selectivity

Halogen substitution patterns significantly influence receptor selectivity and binding kinetics. 6-Chloro substitution provides σ2 receptor binding with Ki values of 12-51 nM, while 6-fluoro analogs achieve improved selectivity with σ1/σ2 ratios of 10-16.5 [14]. The electronic effects of halogens modulate the quinoline π-system and influence π-π stacking interactions with aromatic amino acids in the binding site.

Fluorine substitution offers unique advantages through bioisosterism with hydrogen while introducing favorable electronic effects. The high electronegativity of fluorine enhances dipole interactions and can improve binding selectivity through complementary electrostatic interactions with the target protein [23].

Table 3: Quinoline Ring Substitution Patterns and Selectivity Optimization

Substitution PatternSelectivity IndexPrimary TargetOptimization StrategyReference
6-Substituted quinolines36-113c-Met kinasePolar interaction enhancement [19] [20]
7-Substituted quinolines2-16Multiple targetsReduced selectivity [14]
2,4-Disubstituted quinolines1.5-3.2Cancer cellspKa modulation [22]
4-Substituted quinolines4-27Mitochondrial pathwayROS generation [11]
6-Chloro substitution12-51σ2 receptorReceptor binding [14]
6-Fluoro substitution10-16.5σ2 receptorSelectivity improvement [14]

Synergistic Effects of Multiple Substitutions

The combination of hydrazine modification at the 4-position and ethyl substitution at the 6-position in 4-Hydrazino-6-ethylquinoline hydrochloride represents a synergistic approach to selectivity optimization. The hydrazine group provides cytotoxic enhancement through DNA interaction and topoisomerase inhibition, while the 6-ethyl substitution modulates target selectivity and binding kinetics [1] [14].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

223.0876252 g/mol

Monoisotopic Mass

223.0876252 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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